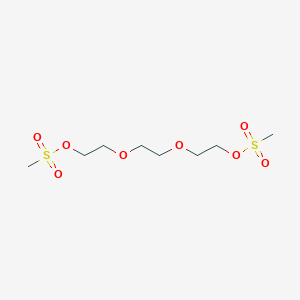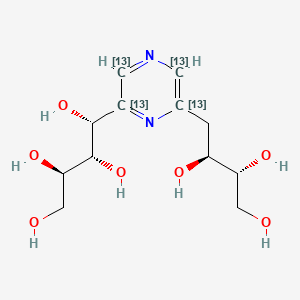
Triethylene glycol dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylene glycol dimethanesulfonate is a chemical compound with the CAS Number: 80322-82-3 . Its IUPAC name is methanesulfonic acid–2,2’- (ethane-1,2-diylbis (oxy))bis (ethan-1-ol) (2/1) and it has a molecular weight of 342.39 .
Synthesis Analysis
While specific synthesis methods for Triethylene glycol dimethanesulfonate were not found, it is known that glycol compounds are used to solubilize active ingredients for use in many consumer products, including cosmetics, ballpoint pen inks, wood stains, and lacquers . They are also used as co-monomers in polymerization reactions to form polyesters and polyurethanes .
Molecular Structure Analysis
The InChI code for Triethylene glycol dimethanesulfonate is 1S/C6H14O4.2CH4O3S/c7-1-3-9-5-6-10-4-2-8;21-5 (2,3)4/h7-8H,1-6H2;21H3, (H,2,3,4) . The molecular weight is 306.35 .
Physical And Chemical Properties Analysis
Triethylene glycol dimethanesulfonate is a stable liquid with high viscosity and a high boiling point . It is hygroscopic .
Wissenschaftliche Forschungsanwendungen
PROTAC Linker in Drug Discovery
Triethylene glycol dimethanesulfonate is utilized as a polyethylene glycol (PEG)-based PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target disease-causing proteins for degradation .
Proteomics Research
In proteomics, Triethylene glycol dimethanesulfonate is used for various applications, including protein modification and as a reagent in mass spectrometry-based proteomics to study protein interactions and functions .
Natural Gas Dehydration
Triethylene glycol dimethanesulfonate plays a crucial role in the dehydration process of wet natural gas by absorption using liquid desiccant. The process includes absorption and TEG regeneration sections and has been simulated in environments like Aspen-Hysys .
5. Digital Twin for Equipment Condition Evaluation A digital twin application system utilizing triethylene glycol has been developed to map the real-virtual process for equipment condition evaluation, particularly in TEG dehydration equipment .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Triethylene glycol dimethanesulfonate interacts with several targets. Some of the primary targets include Acetolactate synthase, catabolic in Klebsiella pneumoniae, Arabinogalactan endo-1,4-beta-galactosidase in Bacillus licheniformis (strain DSM 13 / ATCC 14580), and Phosphoserine aminotransferase in Bacillus alcalophilus . These targets play crucial roles in various biological processes, including metabolism and cell growth.
Mode of Action
This interaction can result in the inhibition or activation of the target, which can subsequently alter cellular processes .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to metabolism and cell growth
Pharmacokinetics
It is known that the compound is a polyethylene glycol (peg)-based protac linker used in the synthesis of a series of protacs . More research is needed to fully understand the ADME properties of Triethylene glycol dimethanesulfonate and their impact on its bioavailability.
Result of Action
It is known that the compound can interact with its targets, leading to changes in their function and subsequently altering cellular processes . More research is needed to fully understand the molecular and cellular effects of Triethylene glycol dimethanesulfonate’s action.
Action Environment
The action of Triethylene glycol dimethanesulfonate can be influenced by various environmental factors. For instance, it is known that Triethylene glycol can be used to dehydrate natural gas, indicating that it can interact with and be influenced by its environment . Additionally, Triethylene glycol is deemed to have low toxicity, carcinogenicity, and mutagenicity and is registered for use in air sanitization and deodorization by the US Environmental Protection Agency . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other substances.
Eigenschaften
IUPAC Name |
2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O8S2/c1-17(9,10)15-7-5-13-3-4-14-6-8-16-18(2,11)12/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXIHGYFUPBCPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylene glycol dimethanesulfonate | |
CAS RN |
80322-82-3 |
Source


|
| Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethanol,methanesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)
![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)
![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)




![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)
